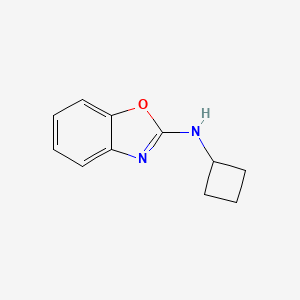

N-cyclobutyl-1,3-benzoxazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclobutyl-1,3-benzoxazol-2-amine” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Benzoxazole and its derivatives are important in medicinal, pharmaceutical, and industrial areas due to their diverse therapeutic potential .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in several studies . For instance, one study reported the synthesis of two novel benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . Another study described the synthesis of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” contains several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and a four-membered ring .Chemical Reactions Analysis

Benzoxazole derivatives, including “this compound”, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .作用机制

Target of Action

N-cyclobutyl-1,3-benzoxazol-2-amine is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives have been reported to inhibit the inha enzyme, which is involved in the biosynthesis of mycolic acids, a key factor for the survival and pathogenesis of mycobacterium tuberculosis .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimycobacterial activity against mycobacterium tuberculosis h37rv strain .

实验室实验的优点和局限性

N-cyclobutyl-1,3-benzoxazol-2-amine has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound has a number of limitations for use in laboratory experiments. It is a highly reactive compound and can be easily degraded by light and heat. In addition, the effects of this compound on cellular processes can be difficult to measure and can vary greatly depending on the experimental conditions.

未来方向

There are a number of potential future directions for the use of N-cyclobutyl-1,3-benzoxazol-2-amine in scientific research. One potential direction is to further explore its effects on cellular processes, such as its effects on enzyme activity, gene expression, and signaling pathways. In addition, this compound could be used to study the effects of various compounds on biological systems, such as the effects of drugs on the brain or the effects of environmental toxins on the immune system. Finally, this compound could be used to develop new drugs or treatments for a variety of diseases, such as cancer or neurological disorders.

合成方法

N-cyclobutyl-1,3-benzoxazol-2-amine can be synthesized through a number of different methods. One of the most common methods is the reaction of 1,3-dibromobenzene with cyclobutanol in the presence of a base, such as potassium carbonate. This reaction produces a cyclobutyl-1,3-dibromobenzene intermediate, which can then be reacted with ammonia to give the desired product. Other methods, such as the reaction of 1,3-dichlorobenzene with cyclobutanol, can also be used to synthesize this compound.

科学研究应用

N-cyclobutyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as dyes and pharmaceuticals. In addition, this compound has been used as a reagent in biochemical and physiological studies. It has been used to study the mechanism of action of various enzymes, as well as to study the effects of various compounds on cellular processes.

生化分析

Biochemical Properties

N-cyclobutyl-1,3-benzoxazol-2-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the inhA enzyme, which is involved in the growth of Mycobacterium tuberculosis . The nature of these interactions is likely due to the specific structural features of this compound, which allow it to bind to the active sites of these enzymes and proteins .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific cellular processes it influences. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound inhibits the inhA enzyme by binding to its active site, thereby preventing the enzyme from carrying out its normal function .

属性

IUPAC Name |

N-cyclobutyl-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-7-10-9(6-1)13-11(14-10)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHKQXTXBDIBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6497613.png)

![2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497622.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6497632.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B6497647.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497651.png)

![4-(dimethylsulfamoyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497652.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6497654.png)

![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6497659.png)

![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6497663.png)

![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497670.png)

![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6497672.png)

![N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497679.png)

![2-(2-fluorophenoxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497698.png)